molecular formula C16H23N3O B2620204 N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide CAS No. 1436256-39-1

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide

货号 B2620204
CAS 编号: 1436256-39-1
分子量: 273.38
InChI 键: NMHOQCDCQKOIBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide, commonly known as BMS-986142, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the JAK (Janus kinase) family of enzymes that plays a crucial role in the signaling pathways of various cytokines. BMS-986142 has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus.

作用机制

BMS-986142 targets the TYK2 enzyme, which plays a crucial role in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986142 blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and physiological effects:
BMS-986142 has been shown to reduce the production of pro-inflammatory cytokines such as IL-12 and IL-23 in preclinical models. It has also been shown to reduce autoantibody production in a mouse model of lupus. In addition, BMS-986142 has been shown to improve gut barrier function in a mouse model of inflammatory bowel disease.

实验室实验的优点和局限性

BMS-986142 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of autoimmune diseases, making it a well-established tool for studying the role of TYK2 in these diseases. However, one limitation of BMS-986142 is that it is not selective for TYK2 and can also inhibit other members of the JAK family of enzymes. This can complicate the interpretation of experimental results.

未来方向

There are several future directions for the study of BMS-986142. One potential direction is the development of more selective TYK2 inhibitors that do not inhibit other JAK family members. Another direction is the clinical evaluation of BMS-986142 for the treatment of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986142 in patients with psoriasis and inflammatory bowel disease. Finally, the role of TYK2 in other diseases, such as cancer and infectious diseases, could also be explored using BMS-986142 as a tool.

合成方法

The synthesis of BMS-986142 involves a series of chemical reactions starting from 3-(3-methylbutan-2-ylamino)benzoic acid. The acid is first converted to an acid chloride using thionyl chloride and then reacted with N,N-dimethylformamide dimethyl acetal to form an imine intermediate. The imine is then reduced using sodium triacetoxyborohydride to form the corresponding amine. Finally, the amine is reacted with cyanomethyl chloride to form BMS-986142.

科学研究应用

BMS-986142 has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, BMS-986142 was shown to significantly reduce skin inflammation and improve clinical symptoms. In a mouse model of inflammatory bowel disease, BMS-986142 reduced inflammation and improved gut barrier function. In a mouse model of lupus, BMS-986142 reduced autoantibody production and improved kidney function.

属性

IUPAC Name

N-(cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11(2)13(4)18-15-8-6-7-14(12(15)3)16(20)19(5)10-9-17/h6-8,11,13,18H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHOQCDCQKOIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(C)C(C)C)C(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。